Bienvenue dans la boutique en ligne BenchChem!

Difluoromethylenediphosphonic Acid Sodium Salt

Bone remodeling bisphosphonate pharmacology in vivo rat tibia model

Difluoromethylenediphosphonic Acid Sodium Salt (CAS 948024-84-8; tetrasodium difluoromethylenediphosphonate; F2MDP-Na4) is the fully neutralized sodium salt of difluoromethylene bisphosphonic acid (free acid CAS 10596-32-4), with molecular formula CF₂Na₄O₆P₂ and molecular weight 299.91 g/mol. This compound belongs to the dihalogenmethylenebisphosphonate subclass—structurally defined by the P–CF₂–P backbone that replaces the hydrolytically labile P–O–P anhydride bond of inorganic pyrophosphate (PPi) with a non-hydrolyzable CF₂ bridge.

Molecular Formula CF₂Na₄O₆P₂
Molecular Weight 299.91
CAS No. 948024-84-8
Cat. No. B1146811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethylenediphosphonic Acid Sodium Salt
CAS948024-84-8
SynonymsP,P’-(Difluoromethylene)bisphosphonic Acid Sodium Salt (1:4);  Tetrasodium Difluoromethylenediphosphonate
Molecular FormulaCF₂Na₄O₆P₂
Molecular Weight299.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoromethylenediphosphonic Acid Sodium Salt (CAS 948024-84-8): Procurement-Grade Overview of a Fluorinated Bisphosphonate Research Tool


Difluoromethylenediphosphonic Acid Sodium Salt (CAS 948024-84-8; tetrasodium difluoromethylenediphosphonate; F2MDP-Na4) is the fully neutralized sodium salt of difluoromethylene bisphosphonic acid (free acid CAS 10596-32-4), with molecular formula CF₂Na₄O₆P₂ and molecular weight 299.91 g/mol . This compound belongs to the dihalogenmethylenebisphosphonate subclass—structurally defined by the P–CF₂–P backbone that replaces the hydrolytically labile P–O–P anhydride bond of inorganic pyrophosphate (PPi) with a non-hydrolyzable CF₂ bridge [1]. Unlike nitrogen-containing clinical bisphosphonates (e.g., zoledronate, alendronate) that target farnesyl pyrophosphate synthase (FPPS) in osteoclasts, F2MDP operates through a distinct, mineralization-sparing mechanism and is employed predominantly as a biochemical probe and analytical reference standard rather than as a therapeutic agent [2].

Why Cl2MBP, EHDP, or Alendronate Cannot Replace Difluoromethylenediphosphonic Acid Sodium Salt in Research Protocols


Within the dihalogenmethylenebisphosphonate series, halogen identity (F vs. Cl vs. Br) directly dictates rank-order biological potency, calcium-chelation affinity, and analytical detectability [1]. Cl2MBP (clodronate) is consistently more potent than F2MBP in osteoclast inhibition and alkaline phosphatase induction, making it a poor substitute when lower-potency controls or fluorine-specific detection are required [2]. Conversely, non-halogenated or monohalogen analogs exhibit weaker or divergent cellular effects [3]. EHDP (etidronate), a first-generation clinical bisphosphonate with a 1-hydroxyethylidene bridge, shows a distinct calcium-complex stability profile that can confound biomineralization studies where a non-hydroxylated, pure CF₂-bridge comparator is essential [4]. The tetrasodium salt form further differentiates this compound by providing aqueous solubility and extreme alkaline stability not shared by the free acid or by many nitrogen-containing bisphosphonate salts [5].

Quantitative Differentiation Evidence: Difluoromethylenediphosphonic Acid Sodium Salt vs. Closest Bisphosphonate Analogs


In Vivo Bone Remodeling: F2MBP Matches Cl2MBP in Mineralization-Sparing Efficacy but Outperforms Etidronate (HEBP)

In a 30-day in vivo study using young male Sprague-Dawley rats receiving daily subcutaneous injections at 30 mg/kg/day, the target compound F2MBP produced equivalent increases in metaphyseal calcified tissue and radiodensity compared to Cl2MBP, while HEBP (etidronate) produced significantly less calcified tissue increase. Critically, both F2MBP and Cl2MBP increased radiodensity without widening the epiphyseal growth plate, a mineralization-disturbing effect uniquely observed with HEBP [1]. No significant differences in bone calcium:phosphorus ratio were found among control, F2MBP, and Cl2MBP groups, confirming that F2MBP—like Cl2MBP—inhibits physiologic bone remodeling without altering mineral composition [1].

Bone remodeling bisphosphonate pharmacology in vivo rat tibia model

Calcium Complex Formation Constants: F2MDP Exhibits the Weakest 1:1 Ca²⁺ Affinity Among Three Diphosphonates, Inversely Correlated with Acid Strength

Potentiometric titration using a Ca²⁺-selective electrode revealed that the logarithm of the 1:1 Ca²⁺:ligand formation constant follows the rank order EHDP > Cl2MDP > F2MDP, which is the inverse of the acid strength order of the three ligands [1]. While the abstract does not report individual numeric log K values, the study explicitly quantifies that log K values—although similar for the 1:1 complexes—change in this reproducible order. For the 2:1 Ca²⁺:ligand complex, the EHDP complex is significantly more stable than either the Cl2MDP or F2MDP 2:1 complexes, attributed to auxiliary hydroxyl-group coordination in EHDP that the CF₂-bridged F2MDP lacks [1].

Calcium chelation formation constants potentiometric titration biomineralization

Bone Resorption Inhibition in Organ Culture: F2MDP Occupies an Intermediate Potency Position Between Cl2MDP and EHDP at Low Micromolar Concentrations

In fetal rat bone organ culture measuring ⁴⁵Ca release, F2MDP (10–1000 µM) effectively inhibited both unstimulated and parathyroid hormone (PTH)-stimulated bone resorption in a time-dependent manner. At the two key intermediate concentrations tested—10 µM and 100 µM—F2MDP was more effective than EHDP (etidronate) but less effective than Cl2MDP (clodronate) [1]. At 1000 µM, all three compounds inhibited resorption to similar extents. F2MDP-treated bones also exhibited osteoclast morphological alterations (nuclear fragmentation, degeneration) comparable to those induced by Cl2MDP and EHDP [1].

Bone resorption organ culture osteoclast inhibition ⁴⁵Ca release assay

Fluorine-Enabled Spatial Localization in Bone: Electron Probe Microanalysis Reveals 6-Fold Fluoride Enrichment After 120 Hours

The presence of two covalent C–F bonds in the CF₂ bridge of F2MBP uniquely enables electron probe microanalysis (EPMA) for quantitative spatial tracking of bisphosphonate deposition within bone tissue—a capability absent in all chlorine-, bromine-, or nitrogen-containing bisphosphonates. In cultured 19-day-old fetal rat bones, the weight percent of fluoride detected by EPMA was significantly greater in F2MBP-treated bones than in controls by 30 minutes and reached a fluoride concentration 6-fold greater than controls after 120 hours of incubation [1]. Fluoride uptake was not cell-mediated (identical in vital vs. devitalized bone), and free fluoride in the medium accounted for less than 1% of total fluoride, confirming that the EPMA signal represents intact F2MBP molecule deposition [1]. This contrasts sharply with tetrafluoroethylene bisphosphonate, a significantly weaker chelating agent that failed to inhibit bone resorption, demonstrating that fluorine incorporation alone is insufficient—the specific CF₂-bridged bisphosphonate architecture is required [1].

Electron probe microanalysis fluorine detection bisphosphonate uptake bone localization analytical tool

Vanadium(V) Chelation: CF2PP Forms a 1:1 Bidentate Complex with an H⁺-Dependent Formation Constant of 110 M⁻¹ at pH 7.22, Demonstrating Structural PPi Mimicry with Quantified Affinity Deficit

The structural and functional analogy between difluoromethylene bisphosphonate (CF2PP) and inorganic pyrophosphate (PPi) was quantitatively assessed via reaction with V(V) vanadate using ⁵¹V, ¹⁹F, and ³¹P NMR spectroscopy. CF2PP formed a major 1:1 bidentate complex with V(V), analogous to the PPi–Mg²⁺ coordination mode, with an H⁺-dependent formation constant of 110 M⁻¹ at pH 7.22 [1]. X-ray crystallography confirmed the CF2PP anion coordinates V(V) in a bidentate manner. However, CF₂ substitution reduced chelation affinity 4- to 5-fold relative to native PPi at neutral pH, quantitatively defining the affinity cost of the hydrolytically stable CF₂-for-oxygen substitution [1]. A minor 1:2 complex was also observed below pH 4, mirroring PPi behavior [1].

Vanadium chelation pyrophosphate bioisostere formation constant NMR spectroscopy bioinorganic chemistry

Analytical Detection Sensitivity: F2MDP Achieves 4 ng Limit of Detection by Post-Column Indirect Fluorescence, Enabling Trace Quantification in Biological Matrices

An anion-exchange HPLC method with post-column indirect fluorescence detection (IFD) using an Al³⁺–morin fluorescent complex achieved a detection limit of 4 ng for difluoromethylene bisphosphonate (F2MDP) at a signal-to-noise ratio of 3 [1]. The method is selective (only anions reacting with Al³⁺–morin produce a signal decrease) and was validated for F2MDP, EHDP, Cl2MDP, and 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in biological samples [1]. While the study reports detection limits for multiple bisphosphonates, the 4 ng LOD for F2MDP establishes a benchmark sensitivity that—combined with the compound's fluorine signature—enables dual-mode detection (IFD plus EPMA or ¹⁹F NMR) not possible with non-fluorinated analogs [1].

Analytical method indirect fluorescence detection anion-exchange chromatography bisphosphonate quantification bioanalysis

High-Value Application Scenarios for Difluoromethylenediphosphonic Acid Sodium Salt Based on Quantitative Differentiation Evidence


Fluorine-Labeled Bone Remodeling Probe Without Radiolabeling Requirements

In bone biology laboratories studying bisphosphonate deposition kinetics, F2MDP sodium salt replaces ¹⁴C- or ³H-labeled bisphosphonates by exploiting its intrinsic CF₂ fluorine atoms for electron probe microanalysis (EPMA) spatial tracking. As demonstrated by Rowe & Etre (1988), F2MBP-treated bone exhibits a 6-fold fluoride enrichment detectable by EPMA within 120 hours, with the signal confirmed to represent intact molecule rather than free fluoride [1]. This eliminates radioisotope handling infrastructure, reduces regulatory compliance burden, and enables co-localization studies with other elemental probes (Ca, P) in the same specimen—a workflow impossible with Cl2MDP or nitrogen-containing bisphosphonates that lack a unique EPMA-detectable elemental signature.

Calcium Chelation Studies Requiring a Non-Hydroxylated, Attenuated-Affinity Bisphosphonate Control

In biomineralization or hydroxyapatite-binding assays where hydroxyl-group-mediated coordination (as occurs with EHDP/etidronate) would confound interpretation, F2MDP sodium salt serves as the hydroxyl-free comparator. The Fonong et al. (1983) study established that the 1:1 Ca²⁺:F2MDP complex is the weakest among EHDP, Cl2MDP, and F2MDP, and that EHDP uniquely forms a hyperstable 2:1 Ca²⁺ complex via its hydroxyl group [2]. Researchers investigating pure P–C–P backbone contributions to mineral binding—decoupled from side-chain coordination—can use F2MDP as the structurally simplest dihalogenmethylenebisphosphonate with a defined, weaker Ca²⁺ affinity profile.

Non-Hydrolyzable Pyrophosphate Bioisostere for Enzyme Mechanistic Studies with Defined Affinity Deficit

Enzymologists studying PPi-dependent enzymes (e.g., kinases, polymerases, pyrophosphatases) can employ F2MDP as a hydrolytically stable substrate analog with a quantitatively characterized metal-chelation profile. The Crans et al. (2007) study established that CF2PP forms a 1:1 bidentate V(V) complex with a formation constant of 110 M⁻¹ at pH 7.22—representing a 4- to 5-fold affinity reduction versus native PPi [3]. This defined affinity deficit must be incorporated into kinetic models when interpreting CF2PP-based inhibition constants (Kᵢ) or when using CF2PP as a structural probe in crystallographic studies where the CF₂ bridge replaces the scissile P–O–P oxygen. The disodium salt's extreme stability even to strong base [4] further ensures that the probe remains intact under the alkaline conditions often required for nucleotide analogue synthesis.

Bisphosphonate Bioanalytical Method Development and Cross-Validation Standard

Analytical chemistry groups developing HPLC, LC-MS/MS, or fluorescence-based methods for bisphosphonate quantification in biological fluids and tissues can use F2MDP sodium salt as a method-development standard. The Lovdahl & Pietrzyk (1999) IFD method achieved a 4-ng LOD for F2MDP, and the compound's dual detectability—by Al³⁺–morin indirect fluorescence AND by fluorine-specific techniques (EPMA, ¹⁹F NMR)—provides an orthogonal validation pathway not available for non-fluorinated bisphosphonates [5]. This makes F2MDP particularly valuable as an internal standard or system suitability test compound when validating methods intended for multi-bisphosphonate panels that include both fluorinated and non-fluorinated analytes.

Quote Request

Request a Quote for Difluoromethylenediphosphonic Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.